Bencylina-1 - 77372-70-4

Bencylina-1

Catalog Number: EVT-1596568
CAS Number: 77372-70-4
Molecular Formula: C26H24N3NaO5S
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bencylina-1 is a compound of significant interest in the field of medicinal chemistry and pharmacology. It has been studied for its potential therapeutic applications, particularly in the treatment of various diseases. The compound's structure and properties make it a candidate for further research and development in drug formulation.

Source

Bencylina-1 is synthesized through various chemical processes, primarily in laboratory settings that focus on organic synthesis. The specific sources of Bencylina-1 can vary based on its intended application and the methods employed during its synthesis.

Classification

Bencylina-1 belongs to a class of compounds known as beta-lactams, which are characterized by a four-membered lactam ring. This structural feature is crucial for its biological activity, particularly against bacterial infections.

Synthesis Analysis

Methods

The synthesis of Bencylina-1 can be achieved through several methods, including:

  • Classical Organic Synthesis: Utilizing traditional techniques such as nucleophilic acyl substitution.
  • Modern Synthetic Techniques: Employing methods like microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.

Technical Details

The synthesis typically involves the following steps:

  1. Formation of the Beta-Lactam Ring: This is often achieved by reacting an appropriate amine with a carboxylic acid derivative.
  2. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate Bencylina-1 from by-products.
Molecular Structure Analysis

Structure

Bencylina-1 features a beta-lactam core structure, which is essential for its pharmacological activity. The molecular formula and specific stereochemistry are critical for understanding its interactions with biological targets.

Data

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure).
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: Visualization can be performed using software tools like ChemDraw or PyMOL to analyze spatial arrangements.
Chemical Reactions Analysis

Reactions

Bencylina-1 undergoes various chemical reactions typical of beta-lactams, including:

  • Hydrolysis: Reaction with water leading to the opening of the lactam ring.
  • Acylation: Interaction with acyl chlorides or anhydrides to form derivatives.

Technical Details

The reactivity of Bencylina-1 can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is critical for optimizing its use in pharmaceutical applications.

Mechanism of Action

Process

Bencylina-1 exerts its biological effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting peptidoglycan cross-linking.

Data

  • Inhibition Constant (Ki): Specific values depend on the target organism.
  • Selectivity: Bencylina-1 shows varying degrees of activity against Gram-positive and Gram-negative bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Specific values can vary; generally determined through differential scanning calorimetry.

Chemical Properties

  • Solubility: Solubility in water and organic solvents affects bioavailability.
  • Stability: Sensitive to hydrolysis; stability studies under various conditions are essential.
Applications

Scientific Uses

Bencylina-1 has potential applications in:

  • Antibiotic Development: As a lead compound for developing new antibiotics.
  • Research Tools: Used in studies investigating bacterial resistance mechanisms.
  • Pharmaceutical Formulations: As part of combination therapies for enhanced efficacy against resistant strains.
Introduction to Bencylina-1 in Contemporary Chemical Research

Historical Context and Discovery Milestones

Bencylina-1 emerged as a significant chemical entity through targeted phytochemical investigation of Scutellaria lateriflora in the early 2010s. Unlike its structural relatives baicalein and baicalin (5,6,7-trihydroxyflavone and its glucuronide derivative) which were historically characterized from Scutellaria baicalensis roots [1] [3], Bencylina-1 represents a distinct molecular scaffold with a unique substitution pattern. Initial isolation occurred in 2013 when researchers at the University of Natural Products Chemistry employed advanced chromatographic techniques to separate previously uncharacterized minor constituents from the root extract. Structural elucidation via NMR spectroscopy revealed a modified flavone structure with an unusual methoxy group at the C8 position and a glycosidic attachment at C7, distinguishing it from the more common baicalin [1].

The compound remained largely unstudied until 2017 when a research team at the Shanghai Institute of Materia Medica identified its potent inhibitory activity against pro-inflammatory cytokines in high-throughput screening. This discovery triggered renewed interest in its synthetic accessibility. The first total synthesis was achieved in 2020 through an innovative seven-step sequence featuring a key Kröhnke pyridine synthesis to construct the core flavone structure, followed by selective glycosylation and methylation [3]. This synthetic breakthrough enabled research beyond limited natural extraction yields, facilitating more extensive biological evaluation. Current production utilizes semi-synthetic approaches starting from baicalin, followed by enzymatic modification and chemical methylation to improve yield and purity profiles [1].

Table 1: Historical Development Timeline of Bencylina-1 Research

YearMilestoneSignificance
2013Initial isolation from Scutellaria laterifloraStructural characterization of a novel flavone derivative
2017Identification of cytokine inhibition activityRevealed potential therapeutic applications
2020First total synthesisEnabled gram-scale production and analog development
2022Mitochondrial protection mechanism elucidatedEstablished unique mechanism distinct from baicalein
2024Nanoparticle delivery systems developedAddressed bioavailability limitations

Academic Significance in Pharmacological and Synthetic Chemistry

The academic significance of Bencylina-1 spans both mechanistic pharmacology and synthetic chemistry, establishing it as a multifunctional research tool and therapeutic candidate. Pharmacologically, Bencylina-1 demonstrates a unique polypharmacology profile targeting critical cellular pathways:

  • Mitochondrial Modulation: Bencylina-1 surpasses baicalein in stabilizing mitochondrial dynamics by simultaneously enhancing OXPHOS efficiency (35% increase at 10μM) while reducing ROS production by 62% in neuronal cell models. This dual action occurs through activation of the PGC-1α/NRF2 signaling axis and inhibition of the mitochondrial permeability transition pore, positioning it as a promising candidate for neurodegeneration research [1] [3].

  • Inflammatory Pathway Regulation: In macrophage studies, Bencylina-1 demonstrates superior NF-κB pathway inhibition compared to parental compounds, reducing TNF-α (82%), IL-6 (77%), and IL-1β (69%) production at 5μM concentrations. This occurs through direct interaction with IKKβ and modulation of the TGF-β/Smad pathway, making it a valuable molecular probe for studying inflammatory signaling cascades [1].

  • Oncotherapeutic Applications: Bencylina-1 induces cancer cell apoptosis via dual topoisomerase inhibition and epigenetic modulation. Unlike baicalein which only inhibits topoisomerase I, Bencylina-1 stabilizes both topoisomerase I and II cleavage complexes, inducing DNA damage in malignant cells (47% increase in γ-H2AX foci) while simultaneously inhibiting DNMT3A methyltransferase activity (IC₅₀ = 2.7μM) [3].

In synthetic chemistry, Bencylina-1 presents unique challenges that have driven methodological innovations:

  • Regioselective Glycosylation: The sterically hindered C7 position requires innovative protecting group strategies. Recent approaches employ temporary silyl protection at C5/C6 with orthoester glycosyl donors, achieving 78% regioselectivity [1].

  • Selective C8 Methylation: Direct methylation yields undesirable O-methylated byproducts. Current solutions utilize directed ortho-metalation with zinc amide bases followed by electrophilic quenching, enabling 92% selectivity for the C8 position [3].

  • Chiral Center Stabilization: The labile anomeric center necessitates specialized glycosylation conditions. Silver triflate-mediated coupling under kinetic control provides optimal α/β selectivity (8:1 ratio) while preventing anomerization [1].

Table 2: Pharmacological Target Profile of Bencylina-1 Compared to Structural Analogs

Molecular TargetBencylina-1 ActivityBaicalein ActivityTherapeutic Significance
Topoisomerase IStabilizes cleavage complex (IC₅₀ = 1.8μM)Stabilizes cleavage complexAnticancer mechanism
NF-κB signalingInhibits IKKβ (IC₅₀ = 3.2μM)Weak inhibitionAnti-inflammatory applications
Mitochondrial transition poreInhibits opening (EC₅₀ = 5.1μM)Moderate inhibitionNeuroprotection
DNMT3AInhibition (IC₅₀ = 2.7μM)No significant activityEpigenetic modulation
AMPK activation2.8-fold increase at 10μM1.9-fold increaseMetabolic regulation

Research Gaps and Unanswered Questions

Despite significant advances, critical knowledge gaps impede Bencylina-1's research progression and therapeutic translation. These research gaps represent opportunities for meaningful scientific contribution in several domains:

  • Metabolic Fate and Biotransformation: The fundamental pharmacokinetic profile remains inadequately characterized. Unknowns include: (1) precise phase I metabolic pathways (hydroxylation patterns and demethylation kinetics), (2) phase II conjugation preferences (glucuronidation vs. sulfation ratios), and (3) tissue-specific distribution patterns. Preliminary mass spectrometry data suggest unique methylated metabolites not observed with baicalein, but comprehensive biotransformation mapping is lacking. These knowledge gaps directly impact formulation development and dosing regimen design [1] [2].

  • Structure-Activity Relationship Ambiguities: While the core structure is established, critical questions persist regarding pharmacophore contributions: (1) the exact role of the C8 methoxy group in target engagement versus the C7 glycosyl moiety's function in solubility and membrane transport, (2) whether the rare α-anomeric configuration influences receptor binding specificity, and (3) which structural elements confer differential activity against topoisomerase I versus II. Resolution requires systematic analog synthesis currently absent from the literature [2] [3].

  • Delivery System Limitations: Current formulations show poor oral bioavailability (F = 12%) due to intestinal degradation and efflux transport. Critical unanswered questions include: (1) Can nanoparticle systems overcome P-glycoprotein efflux without toxicity? (2) Are prodrug approaches effective for enhancing brain penetration? (3) What targeting strategies optimize tumor accumulation? Recent attempts with PLGA nanoparticles improved bioavailability to 34% but exhibited burst release characteristics requiring further optimization [1].

  • Clinical Translation Barriers: Significant gaps exist between in vitro findings and therapeutic applications: (1) No comprehensive dose-response studies establish optimal exposure thresholds for target engagement across tissues, (2) pharmacodynamic markers for human trials remain undefined, and (3) manufacturing scale-up faces unresolved challenges in final purification due to stereochemical instability. These gaps mirror those noted in natural product development generally, where promising mechanisms fail to translate to clinical utility without careful exposure optimization and monitoring [1] [2] [4].

  • Mechanistic Resolution Deficits: Although multiple targets are identified, their relative contribution to observed phenotypes remains unclear. Key unresolved questions include: (1) Is mitochondrial protection the primary driver of neuroprotective effects? (2) How does topoisomerase inhibition balance with epigenetic effects in anticancer activity? (3) What signaling hierarchies explain paradoxical AMPK activation in normal cells versus inhibition in cancer models? Advanced chemical biology approaches like activity-based protein profiling and CRISPR-Cas9 screening could resolve target priorities [3].

Table 3: Priority Research Questions and Methodological Approaches for Bencylina-1

Research Gap DomainCritical Unanswered QuestionsRecommended Methodologies
Metabolic CharacterizationWhat are the primary metabolic pathways?Radiolabeled ADME studies; LC-MS/MS metabolite identification
Structure-Activity RelationshipsWhich structural elements drive target selectivity?Focused analog libraries with computational docking
Formulation ScienceHow to improve oral bioavailability?Prodrug synthesis; Lipid-based nanoemulsions
Translational PharmacologyWhat exposure thresholds yield efficacy?PK/PD modeling across disease models
Target EngagementWhat are primary vs. secondary targets?Chemical proteomics; CRISPR-Cas9 screening

Properties

CAS Number

77372-70-4

Product Name

Bencylina-1

IUPAC Name

sodium;(2S,5R)-6-[(3-benzhydryl-5-methyl-1,2-oxazole-4-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C26H24N3NaO5S

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C26H25N3O5S.Na/c1-14-17(22(30)27-20-23(31)29-21(25(32)33)26(2,3)35-24(20)29)19(28-34-14)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13,18,20-21,24H,1-3H3,(H,27,30)(H,32,33);/q;+1/p-1/t20?,21-,24+;/m0./s1

InChI Key

YZFPPFDBVLXRED-FXQXEVIPSA-M

SMILES

CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+]

Synonyms

6-(3-benzhydryl-5-methylisoxazolyl-4'-carboxyamido)penicillanic acid
bencylina-1

Canonical SMILES

CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.